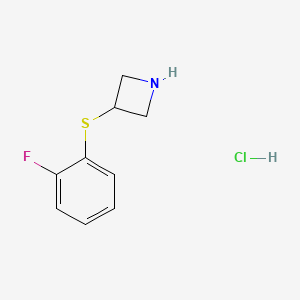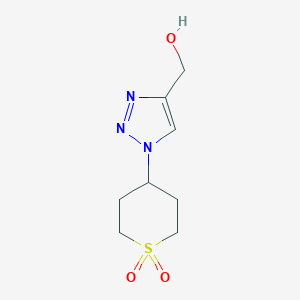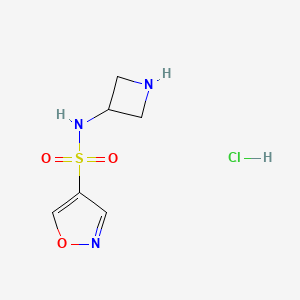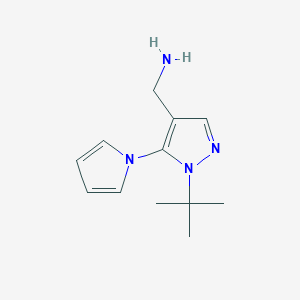
3-((2-Fluorophenyl)thio)azetidine hydrochloride
Overview
Description
“3-((2-Fluorophenyl)thio)azetidine hydrochloride” is a chemical compound . It is a powder in physical form . The CAS Number is 2098100-30-0.
Synthesis Analysis
The synthesis of azetidines, including “3-((2-Fluorophenyl)thio)azetidine hydrochloride”, is an important yet undeveloped research area . Azetidines are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .Molecular Structure Analysis
The InChI Code for “3-((2-Fluorophenyl)thio)azetidine hydrochloride” is1S/C9H10FN.ClH/c10-8-3-1-2-7 (6-8)9-4-5-11-9;/h1-3,6,9,11H,4-5H2;1H . Chemical Reactions Analysis
Azetidines are excellent candidates for ring-opening and expansion reactions . They are also used in various synthetic strategies towards functionalized azetidines .Physical And Chemical Properties Analysis
“3-((2-Fluorophenyl)thio)azetidine hydrochloride” is a powder in physical form . It has a molecular weight of 187.64 .Scientific Research Applications
Synthesis and Chemical Properties
3-((2-Fluorophenyl)thio)azetidine hydrochloride is a chemical compound that serves as an intermediate in the synthesis of various therapeutically relevant molecules. Its structural motif, particularly the azetidine ring, makes it a valuable precursor in organic synthesis, enabling the creation of complex molecules through nucleophilic addition and cycloaddition reactions. One research avenue has explored its use in synthesizing novel Schiff bases and azetidines derived from phenyl urea derivatives, highlighting its potential in generating compounds with moderate to significant antioxidant effects compared to ascorbic acid (Nagavolu et al., 2017).
Anticancer Applications
Another critical application of azetidine derivatives, potentially including those related to 3-((2-Fluorophenyl)thio)azetidine hydrochloride, is in the development of anticancer therapeutics. For instance, thiourea-azetidine hybrids have been investigated for their in vitro antiproliferative activity against various human cancer cell lines. These studies have identified compounds with significant efficacy, suggesting the role of azetidine derivatives in designing novel antitumor agents (Parmar et al., 2021).
Drug Design and Discovery
The azetidine moiety, as found in 3-((2-Fluorophenyl)thio)azetidine hydrochloride, is also of interest in drug design due to its small ring size and unique reactivity profile. It has been used to create sulfanyl azetidines through iron-catalyzed thiol alkylation, demonstrating the compound's utility in generating new chemical entities for potential incorporation into drug discovery programs. These synthesized azetidine sulfides have shown promise for further functionalization and evaluation in medicinal chemistry (Dubois et al., 2019).
Advanced Material and Sensor Development
In addition to pharmaceutical applications, azetidine derivatives have found utility in materials science. For example, fluorescent dyes based on azetidine and other structural modifications have demonstrated superior solvatochromic properties, suggesting applications in creating environment-sensitive fluorescent sensors. These materials could potentially be useful in various industrial and research settings for detecting changes in the chemical environment (Liu et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3-(2-fluorophenyl)sulfanylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNS.ClH/c10-8-3-1-2-4-9(8)12-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTYMWVTUAEUGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(furan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1480682.png)





![[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B1480691.png)

![5-methoxy-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1480696.png)


